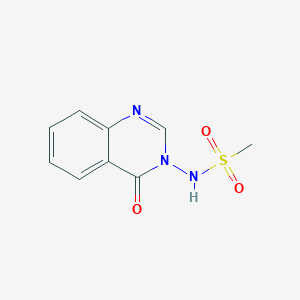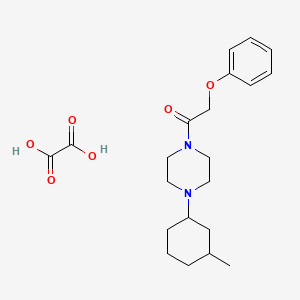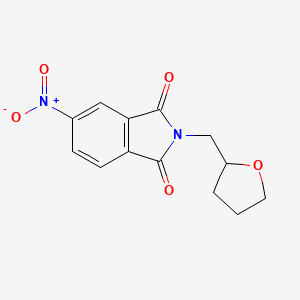![molecular formula C21H26N2O B4928721 N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea](/img/structure/B4928721.png)
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea, also known as A771726, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine and pharmacology. This compound belongs to the class of drugs called Janus kinase inhibitors (JAK inhibitors) and has been shown to have anti-inflammatory and immunosuppressive effects.
Mechanism of Action
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathways involved in inflammation and immune responses. By inhibiting the activity of these enzymes, N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea reduces the production of pro-inflammatory cytokines and other mediators of inflammation, leading to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea has been shown to have a number of biochemical and physiological effects, including a reduction in the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also reduces the activation and proliferation of immune cells, leading to a reduction in immune responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea is its specificity for Janus kinases, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea is its relatively low potency compared to other JAK inhibitors, which may limit its usefulness in certain experimental settings.
Future Directions
There are several potential future directions for research on N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea, including the development of more potent and selective JAK inhibitors based on the structure of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea. Additionally, further studies are needed to investigate the potential applications of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea in the treatment of various autoimmune diseases and cancer. Finally, more research is needed to understand the long-term effects of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea on the immune system and other physiological processes.
Synthesis Methods
The synthesis of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea involves several steps, including the reaction of 3-isopropenylphenylacetic acid with isobutylmagnesium bromide, followed by the reaction of the resulting intermediate with phenylisocyanate. The final product is obtained by the reaction of the resulting urea with 1-phenylethylamine.
Scientific Research Applications
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea has been extensively studied for its potential applications in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
1-(1-phenylethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-15(2)18-12-9-13-19(14-18)21(4,5)23-20(24)22-16(3)17-10-7-6-8-11-17/h6-14,16H,1H2,2-5H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGXJUCRSHZWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4928640.png)
![ethyl 2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4928644.png)
![2,6-di-tert-butyl-4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4928650.png)
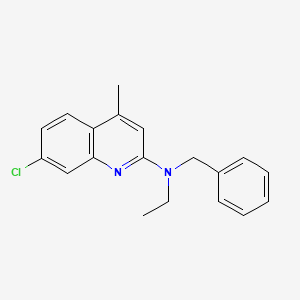
![2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4928669.png)
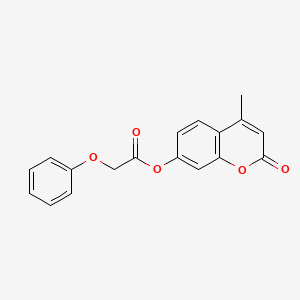
![(2R*,3R*)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4928676.png)
![4-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)thiomorpholine](/img/structure/B4928678.png)
![2-(benzyl{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B4928694.png)
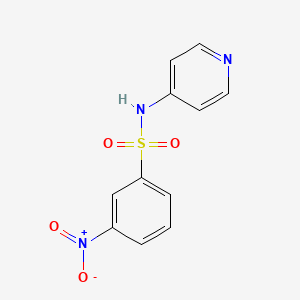
![(3S*,4S*)-1-[(3-chloro-1-benzothien-2-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B4928719.png)
